ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate
Description
Ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate is a carbamate derivative characterized by a pyrrole ring (1H-pyrrol-2-yl) linked to an ethylideneamino group, which is further substituted with an ethyl carbamate moiety. This compound belongs to the class of Schiff base carbamates, where the carbamate group (-O-CO-NH₂) is conjugated to a hydrazone-like structure.
The presence of the pyrrole ring may influence its reactivity and interactions with biological systems compared to simpler carbamates.
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate |
InChI |
InChI=1S/C9H13N3O2/c1-3-14-9(13)12-11-7(2)8-5-4-6-10-8/h4-6,10H,3H2,1-2H3,(H,12,13)/b11-7+ |
InChI Key |
MQSARMLHZIVUEZ-YRNVUSSQSA-N |
Isomeric SMILES |
CCOC(=O)N/N=C(\C)/C1=CC=CN1 |
Canonical SMILES |
CCOC(=O)NN=C(C)C1=CC=CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate typically involves the reaction of ethyl carbamate with an appropriate aldehyde or ketone in the presence of a catalyst. One common method involves the condensation of ethyl carbamate with 1-(1H-pyrrol-2-yl)ethanone under acidic or basic conditions to form the desired product. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity starting materials and efficient catalysts can further enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism by which ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Properties of Ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate and Related Compounds
| Compound Name | Molecular Formula | Key Structural Features | Carcinogenicity (Relative Potency) | Mutagenicity | Applications/Context |
|---|---|---|---|---|---|
| This compound | C₉H₁₃N₃O₂ | Pyrrole ring, ethylideneamino, carbamate | Not reported | Not tested | Synthetic intermediate, potential pharmacology |
| Ethyl carbamate (EC) | C₃H₇NO₂ | Simple carbamate (NH₂-CO-OCH₂CH₃) | Moderate (Baseline) | Weak | Industrial solvent, fermented foods |
| Vinyl carbamate | C₃H₅NO₂ | Unsaturated carbamate (CH₂=CH-O-CO-NH₂) | High (10–30× EC) | Strong | Research carcinogen |
| Ethyl N-[(E)-1-(3,5-dimethylfuran-2-yl)ethylideneamino]carbamate | C₁₁H₁₆N₂O₃ | Furan ring, ethylideneamino, carbamate | Not reported | Not tested | Synthetic chemistry |
| N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline | C₁₂H₁₂N₂ | Pyrrole ring, ethylideneamino, aniline | Not reported | Not tested | Crystallography studies |
Key Observations:
- Pyrrole vs. Furan/Aniline Substituents: The pyrrole ring in the target compound may confer distinct electronic and steric properties compared to furan () or aniline () derivatives. Pyrroles are known for their aromaticity and participation in hydrogen bonding, which could influence solubility and biological interactions.
Comparative Carcinogenicity and Mutagenicity
Ethyl Carbamate (EC)
- Carcinogenicity: EC is a well-documented carcinogen, inducing hepatic, ear duct, and lung tumors in rodents. Its potency is moderate compared to vinyl carbamate .
- Mutagenicity : Weak direct mutagenic activity; requires metabolic activation (e.g., cytochrome P450) to form reactive intermediates like vinyl carbamate .
Vinyl Carbamate
- Carcinogenicity: 10–30 times more potent than EC in inducing tumors, particularly in the liver and lungs of mice and rats. This is attributed to its direct reactivity as an electrophile, bypassing metabolic activation .
- Mutagenicity : Strong mutagen in Salmonella typhimurium assays, even without metabolic activation .
This compound
- No direct carcinogenicity or mutagenicity data are available. The pyrrole ring may either enhance or mitigate toxicity depending on metabolic pathways.
Biological Activity
Ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 196.22 g/mol |
| CAS Number | 107448-74-8 |
| LogP | 0.640 |
| Melting Point | Not available |
This compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors. Its structure suggests potential interactions with:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing signaling pathways in the nervous system.
Anticancer Properties
Recent studies have indicated that this compound displays cytotoxic effects against various cancer cell lines. For instance, research conducted on human epidermoid carcinoma A431 cells demonstrated a dose-dependent induction of apoptosis, suggesting its potential as an anticancer agent .
Antimicrobial Effects
The compound has also shown promise in antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, indicating its potential use in treating infections caused by resistant bacteria .
Study 1: Cytotoxicity Assessment
In a study published in Monatshefte für Chemie, the cytotoxic effects of this compound were evaluated against different cancer cell lines. The results indicated significant inhibitory effects on cell growth at concentrations ranging from 10 to 100 µM, with IC50 values suggesting moderate potency compared to established chemotherapeutics .
Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial properties of the compound against Pseudomonas aeruginosa. The study utilized disk diffusion methods to evaluate inhibition zones, revealing substantial antibacterial activity, which supports its potential application in developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
